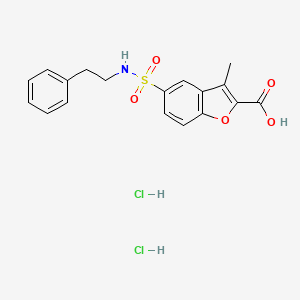

GPR132 antagonist 1 (dihydrocholide)

Description

BenchChem offers high-quality GPR132 antagonist 1 (dihydrocholide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GPR132 antagonist 1 (dihydrocholide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H19Cl2NO5S |

|---|---|

Molecular Weight |

432.3 g/mol |

IUPAC Name |

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C18H17NO5S.2ClH/c1-12-15-11-14(7-8-16(15)24-17(12)18(20)21)25(22,23)19-10-9-13-5-3-2-4-6-13;;/h2-8,11,19H,9-10H2,1H3,(H,20,21);2*1H |

InChI Key |

KIOLZXAIVGNNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GPR132 Antagonist 1 Dihydrocholide (NOX-6-18)

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes, including inflammation, immune response, and metabolism. This technical guide provides a comprehensive overview of the mechanism of action of GPR132 antagonist 1 dihydrocholide, a potent and selective antagonist of GPR132, also identified as NOX-6-18 and GPR132-B-160. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Core Compound: GPR132 Antagonist 1 Dihydrocholide (NOX-6-18)

GPR132 antagonist 1 dihydrocholide, referred to hereafter as NOX-6-18, has been identified as a potent and selective antagonist of the GPR132 receptor.[1] The primary scientific disclosure for this compound is in a 2023 Nature Metabolism publication detailing the functional screening and rational design of compounds targeting GPR132 for the treatment of diabetes.[2]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of NOX-6-18.

| Compound Name | Target | Assay Type | Potency (IC50) | Reference |

| NOX-6-18 | GPR132 | Gαi signaling | 17 nM | [1] |

Note: The EC50 value of 0.075 µM for "GPR132 antagonist 1" and 0.7 µM for insulin secretion activity are reported by commercial vendors, citing a patent (CN116903563A). The IC50 of 17 nM for NOX-6-18 is from a peer-reviewed publication and likely represents a more specific and rigorously characterized value for the direct antagonism of GPR132 signaling.

Mechanism of Action

GPR132 is a G protein-coupled receptor that can couple to various G protein subtypes, including Gαs, Gαq, and Gαi, to initiate downstream signaling cascades. The activation of GPR132 by endogenous ligands, such as lactate and oxidized fatty acids, in specific cellular contexts, particularly in immune cells like macrophages, can trigger pro-inflammatory responses.

NOX-6-18 exerts its antagonistic effect by binding to GPR132 and inhibiting its signaling. Specifically, research has shown that NOX-6-18 blocks the GPR132-Gαi signaling pathway.[2] This inhibition is crucial in the context of metabolic diseases, where GPR132 activation on islet-resident macrophages by endogenous ligands contributes to a pro-inflammatory phenotype. By blocking this pathway, NOX-6-18 can modulate macrophage reprogramming, leading to a reduction in inflammation and subsequent improvements in glucose metabolism.[2]

Signaling Pathway of GPR132 and Point of Antagonist Intervention

Caption: GPR132 signaling pathway and the inhibitory action of NOX-6-18.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of GPR132 antagonists like NOX-6-18. These protocols are based on standard practices for GPCR drug discovery and the information available on GPR132 assays.

β-Arrestin Recruitment Assay

This assay is a common method to screen for GPCR ligands and determine their functional activity by measuring the recruitment of β-arrestin to the activated receptor.

Objective: To determine if NOX-6-18 acts as an agonist or antagonist at the GPR132 receptor.

Methodology:

-

Cell Line: Use a commercially available cell line, such as PathHunter CHO-K1, stably co-expressing a ProLink-tagged GPR132 and an Enzyme Acceptor-tagged β-arrestin.

-

Cell Culture: Culture the cells in the recommended medium until they reach approximately 80% confluency.

-

Cell Plating: Harvest the cells and plate them in a 384-well white, clear-bottom assay plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C and 5% CO2.

-

Compound Preparation: Prepare serial dilutions of NOX-6-18 in assay buffer. Also, prepare a known GPR132 agonist (e.g., 9-HODE) at a concentration that elicits 80% of its maximal response (EC80).

-

Antagonist Mode:

-

Add the serially diluted NOX-6-18 to the cell plates and incubate for 30 minutes at 37°C.

-

Add the EC80 concentration of the GPR132 agonist to the wells containing the antagonist.

-

Incubate for 90 minutes at 37°C.

-

-

Signal Detection:

-

Add the β-galactosidase substrate (e.g., Galacton Star) to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis: Plot the luminescence signal against the concentration of NOX-6-18 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for β-Arrestin Recruitment Assay

Caption: Workflow for a GPR132 antagonist β-arrestin recruitment assay.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gαi-coupled GPCRs.

Objective: To confirm the Gαi-coupling of GPR132 and the antagonistic activity of NOX-6-18 on this pathway.

Methodology:

-

Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing GPR132.

-

Cell Culture and Plating: Culture and plate the cells as described for the β-arrestin assay.

-

Assay Procedure:

-

Pre-treat the cells with serially diluted NOX-6-18 for 30 minutes at 37°C.

-

Stimulate the cells with a GPR132 agonist in the presence of forskolin (an adenylyl cyclase activator). Forskolin is used to induce a measurable level of cAMP that can then be inhibited by the activation of the Gαi pathway.

-

Incubate for 30-60 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis: The antagonistic activity of NOX-6-18 is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production. Calculate the IC50 from the concentration-response curve.

Macrophage Reprogramming Assay

Objective: To assess the functional effect of NOX-6-18 on macrophage polarization.

Methodology:

-

Cell Source: Isolate primary macrophages from mouse bone marrow or use a macrophage cell line like RAW 264.7.

-

Cell Culture and Treatment:

-

Culture the macrophages in appropriate medium.

-

Treat the cells with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of a GPR132 agonist and varying concentrations of NOX-6-18.

-

-

Analysis of Macrophage Phenotype:

-

Gene Expression: After treatment, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of M1 (pro-inflammatory, e.g., iNOS, TNF-α, IL-6) and M2 (anti-inflammatory, e.g., Arg1, Ym1, Fizz1) macrophage markers.

-

Protein Expression: Analyze the secretion of cytokines in the cell culture supernatant using ELISA or a multiplex cytokine array.

-

-

Data Analysis: Determine the effect of NOX-6-18 on the expression of M1 and M2 markers to assess its ability to modulate macrophage reprogramming.

Logical Relationship of Experimental Findings

References

The Function of GPR132 Antagonists: A Technical Guide for Researchers

An In-depth Examination of GPR132 Inhibition in Oncology, Inflammation, and Metabolic Disease

G protein-coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes. As a proton-sensing receptor activated by acidic pH and lactate, GPR132 plays a significant role in modulating the tumor microenvironment, inflammatory responses, and metabolic homeostasis. Consequently, the development of GPR132 antagonists has garnered considerable interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the function of GPR132 antagonists, detailing their mechanism of action, therapeutic potential, and the experimental methodologies used for their characterization.

Core Function of GPR132 Antagonists

GPR132 antagonists function by blocking the signaling cascades initiated by the activation of the GPR132 receptor. This receptor is predominantly expressed in hematopoietic tissues and macrophages.[1] Its activation, particularly by lactate in the acidic tumor microenvironment, is a key driver of pro-tumor and pro-inflammatory responses.[2][3] The primary function of a GPR132 antagonist is to abrogate these downstream effects, thereby offering therapeutic potential in several disease contexts.

Anti-Cancer Effects

In the context of oncology, GPR132 antagonists represent a novel therapeutic strategy that targets the tumor microenvironment rather than the cancer cells directly.[4] GPR132 activation on tumor-associated macrophages (TAMs) by lactate promotes their polarization to an M2-like phenotype, which is associated with tumor progression, immune suppression, and metastasis.[2] By inhibiting GPR132, antagonists can prevent this polarization, thereby maintaining a more anti-tumorigenic M1-like macrophage phenotype.[5] This leads to a reduction in cancer cell proliferation, migration, and invasion.[2][6] Pharmacological inhibition of GPR132 has been shown to significantly impede mammary tumor malignancy.[6]

Anti-Inflammatory and Metabolic Regulation

Chronic inflammation is a key driver in the development of type 2 diabetes. GPR132 signaling in islet-resident macrophages contributes to this inflammatory state.[7] GPR132 antagonists can modulate macrophage reprogramming within pancreatic islets, leading to improved metabolic outcomes.[7] For instance, the selective GPR132 antagonist NOX-6-18 has been shown to decrease weight gain and enhance glucose metabolism in mice on a high-fat diet.[7] Another antagonist, referred to as GPR132 antagonist 1, has been observed to promote insulin secretion.[8]

Quantitative Data on GPR132 Antagonists

The development of specific and potent GPR132 antagonists is an active area of research. The following table summarizes the quantitative data for some of the characterized GPR132 antagonists.

| Antagonist Name | Chemical Name/Alias | Potency (IC50/EC50) | Assay Type | Target Pathway | Reference |

| GPR132 antagonist 1 | GPR132-B-160, Compound 25 | EC50: 0.075 μM | Not Specified | GPR132 Activity | [8] |

| EC50: 0.7 μM | Not Specified | Insulin Secretion | [8] | ||

| NOX-6-18 | Not Specified | IC50: 15.17 nM (pIC50: 7.8) | GPR132-Gi Coupling | GPR132-Gi Signaling | [9][10] |

| Unnamed Antagonist | Synthetic Benzofuran Derivative | IC50: 15.17 nM | GPR132-Gi Coupling | GPR132-Gi Signaling | [9] |

GPR132 Signaling Pathways

GPR132 is known to couple to several G protein subtypes, leading to the activation of diverse downstream signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of GPR132 antagonists.

Gαs-cAMP Pathway

GPR132 can couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[10][11] cAMP is a ubiquitous second messenger that can modulate a wide array of cellular functions, including gene expression and metabolism.[11]

Caption: GPR132-Gαs signaling pathway leading to cAMP production and gene expression changes.

Gα13 Pathway

GPR132 has also been proposed to signal through Gα13.[10] This pathway is often associated with the activation of Rho GTPases and subsequent cytoskeletal rearrangements, which can influence cell migration and morphology.

Caption: GPR132-Gα13 signaling pathway leading to cytoskeletal rearrangement.

NK Cell Inhibitory Pathway

In natural killer (NK) cells, GPR132 activation by lactate in the tumor microenvironment leads to an inhibitory signal that suppresses their anti-tumor function. This pathway involves Gαs, PKA, CSK, and the subsequent inhibition of ZAP70 and NF-κB signaling.[5] Antagonizing GPR132 can therefore enhance the cytotoxic activity of NK cells.[5]

Caption: GPR132 inhibitory signaling pathway in NK cells.

Experimental Protocols

The characterization of GPR132 antagonists involves a variety of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Assays

1. β-Arrestin Recruitment Assay: This assay is commonly used to screen for agonists and antagonists of GPCRs. It measures the recruitment of β-arrestin to the activated receptor.

-

Cell Line: U2OS cells stably co-expressing GPR132 and a β-arrestin fusion protein.

-

Protocol:

-

Seed cells in a 96-well plate and incubate overnight.

-

For antagonist screening, pre-incubate the cells with the test compound for a specified time (e.g., 30 minutes).[12]

-

Add a known GPR132 agonist at a concentration that elicits a submaximal response (e.g., EC80).[12]

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C.[12]

-

Add a detection reagent that generates a chemiluminescent or fluorescent signal upon β-arrestin recruitment.

-

Measure the signal using a plate reader. A decrease in signal in the presence of the test compound indicates antagonistic activity.

-

2. Inositol Monophosphate (IP-1) Accumulation Assay: This assay measures the activation of the Gq signaling pathway by quantifying the accumulation of a downstream metabolite, IP-1.

-

Cell Line: CHO-K1 cells stably expressing GPR132.

-

Protocol:

-

Plate cells in a suitable format.

-

Stimulate the cells with a known agonist in the presence or absence of the antagonist.

-

Lyse the cells and measure IP-1 levels using a commercially available kit (e.g., HTRF).

-

A reduction in agonist-induced IP-1 accumulation indicates antagonism.

-

In Vivo Models

1. High-Fat Diet (HFD)-Induced Obesity and Diabetes Model: This model is used to evaluate the metabolic effects of GPR132 antagonists.

-

Animal Model: C57BL/6J mice.

-

Protocol:

-

Feed mice a high-fat diet for several weeks to induce obesity and insulin resistance.

-

Administer the GPR132 antagonist or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Monitor key metabolic parameters, including body weight, food intake, glucose tolerance (via glucose tolerance test), and insulin sensitivity (via insulin tolerance test).

-

At the end of the study, collect tissues (e.g., pancreatic islets, adipose tissue) for further analysis, such as gene expression or immunohistochemistry.[7]

-

2. Mammary Tumor Xenograft Model: This model is used to assess the anti-cancer efficacy of GPR132 antagonists.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

-

Protocol:

-

Inject human breast cancer cells (e.g., MDA-MB-231) into the mammary fat pad of the mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the GPR132 antagonist or vehicle.

-

Measure tumor volume regularly using calipers.

-

Monitor body weight as an indicator of toxicity.[6]

-

At the end of the study, excise the tumors for histological and molecular analysis.[6]

-

Caption: A generalized workflow for the discovery and development of GPR132 antagonists.

Conclusion

GPR132 antagonists represent a promising new class of therapeutic agents with potential applications in oncology, inflammatory disorders, and metabolic diseases. By targeting the GPR132 receptor, these molecules can modulate the activity of key immune cells, such as macrophages and NK cells, to create a less permissive environment for disease progression. The continued development and characterization of potent and selective GPR132 antagonists will be crucial for translating these preclinical findings into novel therapies for patients. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. pnas.org [pnas.org]

- 3. GPR132 G protein-coupled receptor 132 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]

- 7. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]

- 10. guidetopharmacology.org [guidetopharmacology.org]

- 11. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]

- 12. Identification of the first surrogate agonists for the G protein-coupled receptor GPR132 - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04804D [pubs.rsc.org]

Dihydrocholide as a GPR132 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes, including inflammation, metabolic disorders, and cancer. The modulation of GPR132 activity presents a promising avenue for the development of novel therapeutics. This technical guide provides a comprehensive overview of dihydrocholide, a known antagonist of GPR132, summarizing its inhibitory activity, the underlying signaling pathways, and relevant experimental methodologies for its characterization.

Dihydrocholide: A GPR132 Antagonist

Dihydrocholide, also identified as GPR132 antagonist 1, GPR132-B-160, and Compound 25, has been characterized as an inhibitor of GPR132.[1][2] Its antagonistic properties make it a valuable tool for studying the physiological roles of GPR132 and a potential starting point for the development of therapeutic agents targeting this receptor.

Quantitative Data Summary

The biological activity of dihydrocholide has been quantified in functional assays, providing key metrics for its potency as a GPR132 antagonist and its influence on related physiological processes.

| Compound Name | Alias(es) | Target | Assay Type | Parameter | Value | Reference(s) |

| Dihydrocholide | GPR132 antagonist 1, GPR132-B-160, Compound 25 | GPR132 | Functional Antagonism | EC50 | 0.075 μM | [1][2] |

| Dihydrocholide | GPR132 antagonist 1, GPR132-B-160, Compound 25 | - | Insulin Secretion | EC50 | 0.7 μM | [1][2] |

GPR132 Signaling Pathway and Inhibition by Dihydrocholide

GPR132 is known to couple primarily through the Gαi subunit of the heterotrimeric G-protein complex.[3][4] Upon activation by an agonist, GPR132 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is crucial in modulating cellular processes such as macrophage reprogramming.[3][4] Dihydrocholide, as an antagonist, binds to GPR132 and prevents the conformational changes necessary for Gαi activation, thereby blocking the downstream signaling cascade.

Figure 1: GPR132 signaling pathway and inhibition by dihydrocholide.

Experimental Protocols

While the specific experimental protocol used to determine the EC50 value of dihydrocholide is not publicly available, this section outlines a representative methodology for characterizing a GPR132 antagonist using a functional cell-based assay, such as a cAMP inhibition assay.

Principle

This assay measures the ability of a test compound (dihydrocholide) to block the agonist-induced inhibition of cAMP production in cells expressing GPR132. Since GPR132 couples to Gαi, agonist stimulation will decrease intracellular cAMP levels. An antagonist will reverse this effect, leading to an increase in cAMP levels in the presence of the agonist.

Materials and Reagents

-

Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably expressing human GPR132.

-

GPR132 Agonist: A known agonist for GPR132 (e.g., 9-HODE).

-

Dihydrocholide (Test Compound): Stock solution in a suitable solvent (e.g., DMSO).

-

Cell Culture Medium: Appropriate medium for the chosen cell line.

-

Assay Buffer: HBSS or other suitable buffer.

-

cAMP Assay Kit: A commercial kit for detecting intracellular cAMP levels (e.g., HTRF, AlphaLISA, ELISA).

-

Forskolin (optional): To stimulate basal adenylyl cyclase activity.

-

Multi-well plates: 96- or 384-well plates suitable for the assay readout.

Protocol

-

Cell Culture and Plating:

-

Culture the GPR132-expressing cells under standard conditions.

-

Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of dihydrocholide in assay buffer.

-

Prepare a solution of the GPR132 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Antagonist Treatment:

-

Remove the culture medium from the cells.

-

Add the serially diluted dihydrocholide to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add the GPR132 agonist to the wells containing the antagonist.

-

Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the dihydrocholide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value of dihydrocholide.

-

Figure 2: General experimental workflow for GPR132 antagonist screening.

Conclusion

Dihydrocholide serves as a valuable pharmacological tool for the investigation of GPR132 function. Its characterization as a potent antagonist provides a foundation for further research into the therapeutic potential of targeting the GPR132 signaling pathway. The methodologies outlined in this guide offer a framework for the continued exploration of dihydrocholide and the development of novel GPR132 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2017192973A1 - Methods of treating cancers with gpr132 inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide on the GPR132 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the G protein-coupled receptor 132 (GPR132) signaling pathway, its diverse ligands, downstream effector mechanisms, and its emerging role in various physiological and pathological processes. A clarification on the term "dihydrocholide" in the context of GPR132 modulation is also provided.

Introduction to GPR132

G protein-coupled receptor 132 (GPR132), also known as G2A (G2 accumulation), is a member of the proton-sensing G protein-coupled receptor (GPCR) subfamily.[1] Initially identified for its role in cell cycle arrest at the G2/M phase, GPR132 is now recognized as a multifaceted receptor involved in immunity, inflammation, cancer, and metabolic diseases.[2][3] It is predominantly expressed in hematopoietic tissues, including macrophages, lymphocytes, and dendritic cells.[1][4] The GPR132 gene encodes two splice variants, G2A-a and G2A-b, which appear to have similar functional responses.[1]

The receptor's function is complex and subject to ongoing research, with various endogenous ligands and activation mechanisms being proposed. These include sensing changes in extracellular pH, as well as responding to lipid metabolites.[1][4][5]

Ligands and Activation

The activation of GPR132 is a subject of considerable investigation, with several classes of molecules identified as potential agonists. The role of some initially proposed ligands, such as lysophosphatidylcholine (LPC), has been disputed.[1][6]

Protons (Acidic pH): GPR132 is classified as a proton-sensing receptor, capable of detecting changes in extracellular pH.[1][5] This function is critical in microenvironments where acidosis is common, such as tumors and sites of inflammation.[4][7]

Fatty Acid Metabolites: Certain metabolites of polyunsaturated fatty acids are considered endogenous ligands for GPR132.[1] Notably, 9-hydroxyoctadecadienoic acid (9-HODE), an oxidized metabolite of linoleic acid, has been shown to activate GPR132.[5]

Lactate: In the tumor microenvironment, cancer cell-derived lactate has been identified as a key ligand for GPR132 on macrophages.[7][8] This interaction promotes a pro-tumorigenic M2 macrophage phenotype, facilitating cancer cell adhesion, migration, and invasion.[4][7][8]

N-acylamides: More recently, N-acylamides, particularly N-acylglycines like N-palmitoylglycine, have been identified as a class of lipid activators for GPR132.[5][9]

Synthetic Modulators: Several synthetic agonists and antagonists for GPR132 have been developed for research purposes. For instance, 8-gingerol has been identified as a natural product agonist of GPR132.[10] Conversely, compounds like NOX-6-18 have been characterized as selective GPR132 antagonists.[11][12]

GPR132 Signaling Pathways

Upon activation, GPR132 can couple to various G proteins, leading to the initiation of several downstream signaling cascades. The specific G protein coupling and subsequent pathway activation can be ligand and cell-type dependent.[2]

Gαs Pathway: Activation of GPR132 can lead to coupling with Gαs proteins. This stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. The GPR132-Gs-PKA pathway has been implicated in the inhibition of mTOR signaling, which can promote differentiation in acute myeloid leukemia (AML) cells.[10]

Gαq Pathway: GPR132 is also known to couple to Gαq proteins.[13] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[14][15] This pathway is involved in the sensitization of the TRPV1 ion channel in sensory neurons, contributing to neuropathic pain.[14][15]

Gα13 Pathway: There is evidence to suggest that GPR132 can also signal through Gα13.[11]

MAPK Pathway: Activation of GPR132 can also trigger the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in cell growth, differentiation, and immune responses.[2]

β-Arrestin Recruitment: Like many GPCRs, GPR132 activation can lead to the recruitment of β-arrestin. This process is involved in receptor desensitization and can also initiate G protein-independent signaling.[6]

Diagram: Overview of GPR132 Signaling Pathways

Caption: GPR132 signaling cascade.

Role in Disease and Therapeutic Potential

The diverse signaling capabilities of GPR132 implicate it in a range of diseases, making it an attractive target for therapeutic intervention.

-

Cancer: GPR132 is overexpressed in certain tumors and can promote cancer cell proliferation, survival, and metastasis.[3] Its role in mediating the pro-tumorigenic effects of lactate on macrophages in the tumor microenvironment highlights its potential as a target in oncology.[7][8] Conversely, activation of GPR132 has been shown to induce differentiation in AML, suggesting a context-dependent role.[10]

-

Inflammation and Autoimmunity: GPR132 is involved in regulating immune cell trafficking and activation.[2][3] Mice lacking GPR132 develop a late-onset autoimmune syndrome.[1] This suggests that modulating GPR132 activity could be a strategy for treating inflammatory and autoimmune disorders.

-

Cardiovascular Disease: GPR132 is expressed in macrophages within atherosclerotic plaques.[1] Its role in atherosclerosis is complex, with conflicting reports from knockout mouse studies.[11]

-

Metabolic Diseases: GPR132 signaling in islet macrophages has been implicated in the chronic inflammation associated with type 2 diabetes.[12] Antagonism of GPR132 has been shown to improve glucose metabolism in mouse models of diet-induced obesity.[12]

-

Neuropathic Pain: GPR132 activation in sensory neurons can sensitize the TRPV1 channel, contributing to chemotherapy-induced peripheral neuropathic pain.[14][15]

Clarification on "Dihydrocholide"

A search for direct interactions between "dihydrocholide" and GPR132 does not yield significant results. The term "dihydrochloride" is commonly encountered in pharmacology as a salt form of a drug, which is used to improve its stability and solubility.

For instance, Levocetirizine Dihydrochloride is a second-generation antihistamine that acts as a selective H1 receptor antagonist to treat allergies.[16][17][18] Its mechanism of action is not related to GPR132. Similarly, Octenidine Dihydrochloride is a bis-quaternary ammonium compound used as a biocide.[19]

In the context of GPR132 research, one might encounter compounds like "GPR132 antagonist 1 dihydrocholide ".[20] It is crucial to understand that in this case, "dihydrocholide" refers to the salt form of a specific antagonist molecule ("GPR132 antagonist 1") and not a standalone active compound that modulates GPR132. The active pharmacological moiety is the antagonist itself, not the dihydrochloride salt.

Quantitative Data

| Compound | Action on GPR132 | Potency (EC50 / IC50) | Assay System | Reference |

| 8-Gingerol | Agonist | EC50: 0.44 µM | CRE Luciferase Assay | [21] |

| 9-HODE | Agonist | EC50: 9.00 µM | GPCR-Tango Assay | [21] |

| Commendamide | Agonist | EC50: 11.8 µM | Not Specified | [20] |

| T-10418 | Agonist | EC50: 0.82 µM | Not Specified | [20] |

| NOX-6-18 | Antagonist | pIC50: 7.8 (IC50: 17 nM) | Not Specified | [11] |

| GPR132 antagonist 1 | Antagonist | EC50: 0.075 µM | Not Specified | [20] |

Experimental Protocols

1. β-Arrestin Recruitment Assay (Nano-Bit®)

-

Objective: To measure ligand-induced interaction between GPR132 and β-arrestin.

-

Methodology:

-

Co-transfect HEK293T cells with GPR132-LgBit and β-arrestin2-SmBit expression vectors at a 1:1 ratio.

-

Seed the transfected cells into white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well.

-

After 24 hours, replace the medium with Nano-Glo Live Cell Reagent in a CO2-independent medium.

-

Incubate the plate at 37°C.

-

Add the test compound (e.g., 8-gingerol, 9-HODE) to the wells.

-

Measure the luminescence signal at regular intervals (e.g., every 40 seconds) to determine the kinetic response of β-arrestin recruitment.[21]

-

Diagram: β-Arrestin Recruitment Assay Workflow

Caption: Workflow for β-arrestin assay.

2. Calcium Mobilization Assay

-

Objective: To assess GPR132-mediated increases in intracellular calcium concentration upon ligand stimulation.

-

Methodology:

-

Culture dorsal root ganglia (DRG) neurons or GPR132-expressing cells.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with a known agonist of a calcium-coupled receptor (e.g., capsaicin for TRPV1 in DRG neurons) to ensure cell viability and responsiveness.

-

After a washout period, apply the GPR132 ligand of interest (e.g., 9-HODE or lactate).

-

Record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

In some experimental setups, a second stimulus with the initial agonist can be applied after ligand incubation to test for sensitization effects.[14][15]

-

3. Luciferase Reporter Assay for Transcriptional Activity

-

Objective: To determine if a transcription factor can regulate the transcriptional activity of the GPR132 promoter.

-

Methodology:

-

Clone the promoter region of the GPR132 gene (e.g., 0.5 kb and 1 kb upstream of the transcription start site) into a luciferase reporter vector.

-

Co-transfect the GPR132 promoter-luciferase construct into a suitable cell line along with an expression vector for the transcription factor of interest (e.g., PPARγ).

-

A control group should be transfected with the reporter construct and an empty expression vector.

-

Treat the cells with a relevant stimulus if required (e.g., a transcription factor agonist like rosiglitazone for PPARγ).

-

After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

A decrease or increase in luciferase activity in the presence of the transcription factor indicates repression or activation of the GPR132 promoter, respectively.[22]

-

Conclusion

GPR132 is a pleiotropic receptor with a complex signaling network that is implicated in a wide array of physiological and pathological processes. Its ability to sense and respond to metabolic cues and changes in the microenvironment, such as lactate and pH, positions it as a critical node in cellular communication, particularly in the contexts of immunity and cancer. While the direct role of "dihydrocholide" as a modulator of GPR132 is not supported by current evidence, the development of specific agonists and antagonists, often formulated as dihydrochloride salts, is paving the way for a deeper understanding of GPR132 biology and its potential as a therapeutic target. Further research into the nuanced, context-dependent signaling of GPR132 will be essential for the successful development of novel therapies targeting this receptor.

References

- 1. GPR132 - Wikipedia [en.wikipedia.org]

- 2. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]

- 3. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the first surrogate agonists for the G protein-coupled receptor GPR132 - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04804D [pubs.rsc.org]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. guidetopharmacology.org [guidetopharmacology.org]

- 12. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. The G2A receptor (GPR132) contributes to oxaliplatin-induced mechanical pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. Levocetirizine Dihydrochloride | C21H27Cl3N2O3 | CID 9955977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Facebook [cancer.gov]

- 19. mdpi.com [mdpi.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]

The Discovery and Development of GPR132 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 132 (GPR132), also known as G2A, is an orphan receptor that has emerged as a promising therapeutic target for a range of pathologies, including metabolic disorders, inflammation, and cancer.[1][2][3] Initially identified for its role in immune cell trafficking, recent research has illuminated its involvement in diverse signaling pathways that regulate critical cellular processes. This technical guide provides an in-depth overview of the discovery and development of GPR132 antagonists, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

GPR132 Signaling Pathways

GPR132 is known to couple to multiple G protein subtypes, including Gs, Gi, and Gq, leading to the activation of distinct downstream signaling cascades.[4][5][6][7] This promiscuous coupling allows GPR132 to elicit a wide array of cellular responses.

Gs Signaling Pathway

Upon activation, GPR132 can couple to the stimulatory G protein, Gs. This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.[8][9][10]

Gi Signaling Pathway

In contrast to Gs coupling, GPR132 can also interact with the inhibitory G protein, Gi.[2][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and a subsequent reduction in PKA activity.

Gq Signaling Pathway

GPR132 activation can also proceed through the Gq signaling pathway.[6][11] This involves the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of calcium from intracellular stores, while DAG, in concert with calcium, activates Protein Kinase C (PKC).

Discovery of GPR132 Antagonists

The discovery of small molecule antagonists for GPR132 has largely been driven by high-throughput screening (HTS) campaigns followed by structure-activity relationship (SAR) studies and rational drug design, aided by the recent cryo-electron microscopy structures of the receptor.[14]

GPR132 Antagonist Discovery Workflow

A typical workflow for the discovery of novel GPR132 antagonists involves several key stages, from initial hit identification to lead optimization.

Quantitative Data for GPR132 Antagonists

Several small molecule antagonists of GPR132 have been identified and characterized. The following table summarizes the available quantitative data for some of the most notable compounds.

| Compound Name | Antagonist Activity | Assay Type | Reference |

| NOX-6-18 | IC50 = 17 nM | GPR132-Gi coupling | [1][15][16] |

| GPR132 antagonist 1 | EC50 = 0.075 µM | Not specified | [3][14][17] |

| GSK1820795A | Selective antagonist | Yeast-based agonist activation | [15][18] |

| SB-583355 | Potent antagonist | IP-1 accumulation | [16] |

Experimental Protocols

The characterization of GPR132 antagonists relies on robust and reproducible in vitro assays. The following sections detail the methodologies for two key functional assays used in the field.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated GPR132 receptor, a hallmark of GPCR desensitization and a key signaling event. The PathHunter® technology from DiscoverX is a widely used platform for this purpose.[6][19]

Principle: The assay utilizes enzyme fragment complementation. GPR132 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[6]

Protocol for Antagonist Screening:

-

Cell Culture: Maintain a stable cell line co-expressing the ProLink-tagged GPR132 and Enzyme Acceptor-tagged β-arrestin in the recommended growth medium.

-

Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate at a predetermined optimal density and incubate overnight.

-

Compound Addition: Add the test compounds (potential antagonists) at various concentrations to the assay plate and incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add a known GPR132 agonist at a concentration that elicits a submaximal response (typically EC80) to all wells, except for the negative control wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Add the PathHunter® detection reagent mixture and incubate for 60 minutes at room temperature.

-

Signal Measurement: Read the chemiluminescent signal using a plate reader.

-

Data Analysis: The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced signal. IC50 values are calculated from the dose-response curves.

Inositol Monophosphate (IP-1) Accumulation Assay (IP-One HTRF® Assay)

This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, and is a reliable method for measuring the activation of the Gq signaling pathway. The IP-One HTRF® assay from Cisbio is a common format for this measurement.[20][21]

Principle: This is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF®). IP-1 produced by the cells competes with a d2-labeled IP-1 analog for binding to a terbium cryptate-labeled anti-IP-1 antibody. When the labeled antibody and tracer are in close proximity, a FRET signal is generated. An increase in cellular IP-1 displaces the tracer, leading to a decrease in the FRET signal, which is inversely proportional to the concentration of IP-1.[22]

Protocol for Antagonist Screening:

-

Cell Culture: Culture cells expressing GPR132 in the appropriate medium.

-

Cell Plating: Plate the cells in a 384-well white plate and incubate overnight.

-

Compound Incubation: Remove the culture medium and add the test antagonists diluted in stimulation buffer containing lithium chloride (LiCl), which inhibits IP-1 degradation. Incubate for a defined period.

-

Agonist Stimulation: Add a GPR132 agonist at its EC80 concentration and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and Detection: Add the HTRF® detection reagents (IP-1 d2 and anti-IP-1 cryptate) to lyse the cells and initiate the competitive binding reaction.

-

Incubation: Incubate for 1 hour at room temperature.

-

Signal Measurement: Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) on an HTRF®-compatible plate reader.

-

Data Analysis: Calculate the HTRF® ratio and determine the IC50 values for the antagonists from the concentration-response curves.

Conclusion

The discovery and development of GPR132 antagonists represent a promising avenue for therapeutic intervention in a variety of diseases. The multifaceted signaling of GPR132 through Gs, Gi, and Gq pathways provides a rich landscape for pharmacological modulation. A systematic approach, combining high-throughput screening with robust functional assays and structure-guided drug design, is crucial for the identification of potent and selective antagonists. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of GPR132-targeted drug discovery.

References

- 1. WO2018055082A1 - Inhibitors of gpr132 for use in preventing and/or treating chemotherapy-induced neuropathic pain - Google Patents [patents.google.com]

- 2. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. genecards.org [genecards.org]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protein kinase A (PKA) signaling pathwayRat Genome Database [rgd.mcw.edu]

- 9. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gαs–Protein Kinase A (PKA) Pathway Signalopathies: The Emerging Genetic Landscape and Therapeutic Potential of Human Diseases Driven by Aberrant Gαs-PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 12. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PathWhiz [smpdb.ca]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bmglabtech.com [bmglabtech.com]

- 21. researchgate.net [researchgate.net]

- 22. bmglabtech.com [bmglabtech.com]

GPR132 Antagonist 1 (GPR132-B-160): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes, including immune responses, inflammation, and metabolic diseases.[1] This technical guide provides an in-depth overview of the basic properties of GPR132 antagonist 1 (GPR132-B-160), a potent and selective antagonist of GPR132. This document summarizes its pharmacological properties, delineates the key signaling pathways associated with GPR132, and provides detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts targeting GPR132.

Core Properties of GPR132 Antagonist 1 (GPR132-B-160)

GPR132 antagonist 1, also known as NOX-6-18, is a small molecule antagonist of the G protein-coupled receptor 132.[2][3] It has been identified as a potent and selective inhibitor of GPR132 activity, with potential therapeutic applications in type 2 diabetes and other inflammatory conditions.[3]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-methyl-5-({[2-(phenyl)ethyl]amino}sulfonyl)-1-benzofuran-2-carboxylic acid | [4] |

| Molecular Formula | C18H17NO5S | [4] |

| CAS Number | 898211-21-7 | [4] |

Pharmacological Properties

| Parameter | Value | Description | Source |

| IC50 | 17 nM | Concentration of the antagonist that inhibits 50% of the GPR132 response. | [2] |

| pIC50 | 7.8 | The negative logarithm of the IC50 value. | [5] |

| EC50 (GPR132 antagonism) | 0.075 µM | Concentration of the antagonist that produces 50% of its maximal antagonistic effect on GPR132. | |

| EC50 (Insulin Secretion) | 0.7 µM | Concentration of the antagonist that promotes 50% of the maximal insulin secretion. |

GPR132 Signaling Pathways

GPR132 is known to couple to multiple G protein families, including Gq, Gi, Gs, and G13, leading to the activation of diverse downstream signaling cascades.[5] Understanding these pathways is crucial for elucidating the mechanism of action of GPR132 antagonists.

Gq-Mediated Signaling Pathway

Activation of the Gq pathway by GPR132 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gs/Gi-Mediated Signaling Pathway

GPR132 can also couple to Gs and Gi proteins, which respectively stimulate or inhibit the activity of adenylyl cyclase (AC).[5] This leads to an increase or decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger that activates protein kinase A (PKA).

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR132 antagonist 1 (NOX-6-18) [sigmaaldrich.com]

- 5. guidetopharmacology.org [guidetopharmacology.org]

GPR132 (G2A): A Key Metabolic Sensor Orchestrating Inflammatory Disease Pathogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

G protein-coupled receptor 132 (GPR132), also known as G2A (G2 Accumulation protein), is a multifaceted G protein-coupled receptor (GPCR) that has emerged as a critical regulator of immune responses and a key player in the pathogenesis of various inflammatory diseases.[1][2] Initially identified for its role in cell cycle regulation, GPR132 is now recognized as a sensor for metabolites and lipids within the tissue microenvironment, particularly lactate and oxidized fatty acids.[3][4][5] Its expression is prominent in immune cells, including macrophages, T cells, and neutrophils, positioning it as a pivotal transducer of environmental cues into cellular inflammatory programs.[2][6] This guide provides a comprehensive technical overview of GPR132's role in inflammation, detailing its signaling pathways, impact on macrophage function, involvement in specific diseases, and the experimental methodologies used for its investigation.

GPR132 Signaling Pathways

GPR132 activation by ligands such as lactate or the linoleic acid metabolite 9-hydroxyoctadecadienoic acid (9-HODE) initiates a cascade of intracellular events through various G proteins.[4][5] The receptor's signaling is context-dependent, coupling to Gs, Gq/11, and G12/13 pathways to orchestrate diverse cellular responses.[7][8]

-

Gs/cAMP Pathway: GPR132 can couple to Gs proteins, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels. This pathway influences gene expression and metabolic programming in immune cells.[7][9]

-

Gq/11 Pathway: Coupling to Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to calcium mobilization and protein kinase C (PKC) activation, impacting processes like cell migration and cytokine release.[5][7]

-

G12/13/RhoA Pathway: Activation of the G12/13 pathway leads to the engagement of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[10][11] The RhoA-ROCK signaling axis is fundamental for regulating cytoskeletal dynamics, essential for cell migration and phagocytosis.[12]

-

PI3K/AKT and Src Signaling: In specific contexts, such as neuropathic pain and atherosclerosis, GPR132 activation has been shown to trigger MyD88-PI3K-AKT and Src phosphorylation cascades.[4][5][13] These pathways are crucial for cell survival, migration, and senescence.

The Pivotal Role of GPR132 in Macrophage Function

GPR132 is a master regulator of macrophage behavior, influencing their migration, polarization, and efferocytotic capacity in response to microenvironmental signals.

Macrophage Migration and Positioning: GPR132 is essential for guiding macrophages to sites of inflammation. In a zymosan-induced inflammation model, GPR132-deficient mice had fewer macrophages at the inflammatory core.[14] This receptor is necessary to position macrophages within the pro-inflammatory microenvironment.[14] Similarly, in neuropathic pain models, GPR132 mediates macrophage migration toward the site of nerve injury, a process driven by increased local concentrations of its agonist, 9-HODE.[5][13]

Macrophage Polarization: GPR132's role in macrophage polarization is highly dependent on the disease context and the activating ligand.

-

M2 (Anti-inflammatory/Pro-tumoral) Polarization: In the tumor microenvironment, cancer-cell-derived lactate activates GPR132 on tumor-associated macrophages (TAMs), promoting a shift towards an M2-like phenotype.[3][15] This polarization is characterized by the upregulation of markers like CD206 and CCL17 and contributes to an immunosuppressive milieu that facilitates tumor growth and metastasis.[3][16]

-

M1 (Pro-inflammatory) Polarization: In contrast, during acute inflammation, GPR132 helps localize macrophages to pro-inflammatory areas, indirectly promoting an M1-like phenotype.[14] G2A-deficient mice show a reduced number of M1-like macrophages in inflamed tissues.[14]

Efferocytosis: GPR132 is crucial for the clearance of apoptotic cells (efferocytosis), a key process in the resolution of inflammation. It is essential for the efferocytosis of apoptotic neutrophils by macrophages.[14]

The tables below summarize quantitative findings from studies on GPR132's role in macrophage function.

Table 1: Effect of GPR132 Deletion on Macrophage Polarization Markers

| Model/Stimulus | Macrophage Source | Marker | Change in Gpr132-KO vs. WT | Reference |

|---|---|---|---|---|

| Breast Cancer Co-culture (Lactate) | Bone Marrow-Derived Macrophages (BMDMs) | CD206 (M2 Marker) | Expression increase attenuated | [3] |

| Breast Cancer Co-culture (Lactate) | Bone Marrow-Derived Macrophages (BMDMs) | CCL17 (M2 Marker) | Expression increase attenuated | [3] |

| Zymosan-induced Inflammation | Tissue Macrophages | M1-like Macrophage Number | Reduced | [14] |

| LPS Stimulation | Bone Marrow-Derived Macrophages (BMDMs) | CD80 (M1 Marker) | No significant difference in response to LPS | [14] |

| LPS Stimulation | Bone Marrow-Derived Macrophages (BMDMs) | CD86 (M1 Marker) | No significant difference in response to LPS |[14] |

Table 2: Effect of GPR132 Deletion on Cytokine/Mediator Release

| Model/Stimulus | Tissue/Cell Source | Cytokine/Mediator | Change in Gpr132-KO vs. WT | Reference |

|---|---|---|---|---|

| Spared Nerve Injury (SNI) | Sciatic Nerve | TNF-α | Reduced concentration | [5][13][17] |

| Spared Nerve Injury (SNI) | Sciatic Nerve | IL-6 | Reduced concentration | [5][13][17] |

| LPS Stimulation | Bone Marrow-Derived Macrophages (BMDMs) | TNF-α | No significant difference in release | [14] |

| LPS Stimulation | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β | No significant difference in release | [14] |

| LPS Stimulation | Bone Marrow-Derived Macrophages (BMDMs) | IL-6 | No significant difference in release |[14] |

GPR132 in Specific Inflammatory Diseases

Atherosclerosis: In the context of diabetes-accelerated atherosclerosis, elevated glucose leads to increased lactate production. This lactate activates a GPR132-Src signaling pathway in macrophages, promoting cellular senescence.[4] Senescent macrophages exhibit increased uptake of oxidized low-density lipoprotein (ox-LDL), facilitating foam cell formation and aggravating atherosclerosis.[4] Deletion of GPR132 in mouse models markedly reduces macrophage senescence and atherosclerosis.[4]

Inflammatory Bowel Disease (IBD): GPR132 is considered a member of the proton-sensing GPCR family, which is implicated in IBD pathogenesis due to the acidic microenvironment of inflamed gut tissue.[18][19] However, its precise role is complex. While some studies suggest GPR132 deficiency exacerbates intestinal inflammation in chronic IBD models, indicating a protective role, its classification as a true pH-sensor is debated.[19][20] Its function in IBD may be more related to its response to lipid mediators and its influence on immune cell trafficking in the gut mucosa.[6]

Neuropathic Pain: Following nerve injury, the GPR132 agonist 9-HODE is strongly increased at the injury site.[5][13] GPR132 activation on macrophages and neutrophils mediates their infiltration into the damaged nerve tissue.[5] GPR132-deficient mice exhibit a significant reduction in mechanical hypersensitivity, which is accompanied by a massive decrease in invading immune cells and a reduced release of pro-inflammatory and proalgesic mediators like TNF-α and IL-6.[5][13]

Cancer-Associated Inflammation: Within the tumor microenvironment, high lactate levels resulting from the Warburg effect serve as a signal to immune cells.[16] GPR132 on TAMs and natural killer (NK) cells senses this lactate.[3][15] This activation promotes the M2-polarization of macrophages, which in turn secrete factors that suppress anti-tumor immunity and facilitate cancer cell adhesion, migration, and invasion, ultimately promoting metastasis.[3][15]

Experimental Protocols & Methodologies

Investigating the function of GPR132 involves a combination of in vivo animal models, in vitro cell-based assays, and molecular biology techniques.

Key Experimental Models:

-

Gpr132 Knockout (KO) Mice: The most critical tool is the Gpr132-/- mouse strain. These mice are used in various disease models to elucidate the receptor's function through loss-of-function studies.[4][5][14][21]

-

Inflammation Models: Zymosan-induced peritonitis/hyperalgesia, dextran sodium sulfate (DSS)-induced colitis, and azoxymethane (AOM)/DSS-induced colitis-associated cancer.[6][14][22]

-

Neuropathic Pain Model: Spared nerve injury (SNI).[5]

-

Atherosclerosis Model: Gpr132-/- mice crossed with atherosclerosis-prone strains (e.g., Ldlr-/- or Apoe-/-) and fed a high-fat diet.[4][23]

-

Cell-Based Assays:

-

Macrophage Isolation and Culture: Bone marrow-derived macrophages (BMDMs) are harvested from the femurs and tibias of wild-type (WT) and Gpr132-/- mice and differentiated in vitro using M-CSF.

-

Migration Assays: Chemotaxis is typically assessed using a Boyden chamber assay. Macrophages are placed in the upper chamber, and a chemoattractant (e.g., 9-HODE) is placed in the lower chamber. Migration is quantified by counting the cells that have moved through the porous membrane.

-

Polarization Studies: Differentiated BMDMs are stimulated with polarizing agents (e.g., LPS + IFN-γ for M1, IL-4 for M2) or disease-relevant ligands (e.g., lactate). Polarization state is then assessed by:

-

Cytokine Measurement: Supernatants from stimulated macrophage cultures are collected, and cytokine concentrations (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[14]

Molecular and Biochemical Techniques:

-

Western Blotting: Used to detect the expression of GPR132 protein and to assess the phosphorylation status (activation) of downstream signaling molecules like Src and AKT.[3][4]

-

Global Proteome Analysis: Unbiased mass spectrometry-based proteomics can be used on stimulated macrophages to identify entire signaling pathways regulated by GPR132 activation, such as the MyD88-PI3K-AKT axis.[5][13]

Therapeutic Implications and Future Directions

The central role of GPR132 in sensing metabolic distress signals and driving pro-inflammatory, pro-fibrotic, or pro-tumoral programs makes it an attractive therapeutic target. The development of GPR132 antagonists could offer a novel strategy to mitigate chronic inflammation and tissue damage in a range of diseases.[1]

-

In Atherosclerosis: Inhibiting the GPR132-Src pathway could prevent macrophage senescence and reduce plaque formation.[4]

-

In Neuropathic Pain: Blocking GPR132 may reduce the infiltration of inflammatory macrophages at the site of nerve injury, thereby alleviating pain.[5]

-

In Cancer: GPR132 antagonists could potentially reprogram the tumor microenvironment by preventing the M2-polarization of TAMs, thus restoring anti-tumor immunity.[1][16]

References

- 1. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]

- 2. GPR132 - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Lactate-Activated GPR132-Src Signal Induces Macrophage Senescence and Aggravates Atherosclerosis Under Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. G2A signaling dampens colitic inflammation via production of IFNγ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Roles of Proton-Sensing G-Protein-Coupled Receptors in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]

- 10. G Protein-Coupled Receptor and RhoA-Stimulated Transcriptional Responses: Links to Inflammation, Differentiation, and Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G Protein–Coupled Receptor and RhoA-Stimulated Transcriptional Responses: Links to Inflammation, Differentiation, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The G2A Receptor Controls Polarization of Macrophage by Determining Their Localization Within the Inflamed Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Roles of G protein-coupled receptors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of G2A in Intestinal Inflammation and Colon Cancer [scholars.ecu.edu]

- 20. Role of pH-sensing receptors in colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genetically engineered mouse models for studying inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. GPR4 Knockout Attenuates Intestinal Inflammation and Forestalls the Development of Colitis-Associated Colorectal Cancer in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

GPR132: A Promising Therapeutic Target in the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

G protein-coupled receptor 132 (GPR132), also known as G2A, is emerging as a critical player in the tumor microenvironment (TME), positioning it as a compelling target for novel cancer therapeutics. Predominantly expressed on immune cells, particularly macrophages, GPR132 acts as a sensor for lactate, a key metabolite abundant in the acidic TME. This interaction triggers a cascade of signaling events that promote a pro-tumoral inflammatory landscape, facilitating cancer progression, metastasis, and immune evasion. This guide provides a comprehensive overview of GPR132's role in cancer, its signaling pathways, and its potential as a therapeutic target, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological processes.

GPR132 Expression and Prognostic Significance in Cancer

GPR132 expression is predominantly observed in immune cells within the TME rather than on cancer cells themselves.[1] Its expression levels have been correlated with prognosis in several cancer types, often indicating a more aggressive disease course.

Quantitative Expression Data

Analysis of protein expression from The Human Protein Atlas and mRNA expression from The Cancer Genome Atlas (TCGA) provides insights into GPR132 levels across various malignancies.

| Cancer Type | GPR132 Protein Expression (Immunohistochemistry) | GPR132 mRNA Expression and Prognosis |

| Breast Cancer | Weak to moderate cytoplasmic immunoreactivity in cancer cells in some cases. Strong positivity in non-germinal center cells of lymph nodes.[2] | Higher GPR132 expression is significantly correlated with lower metastasis-free and relapse-free survival.[3] |

| Colorectal Cancer | Most cases show strong cytoplasmic immunoreactivity in cancer cells.[2] | - |

| Melanoma | Several cases show strong cytoplasmic immunoreactivity.[2] | - |

| Ovarian Cancer | Several cases show strong cytoplasmic immunoreactivity.[2] | - |

| Thyroid Cancer | Several cases show strong cytoplasmic immunoreactivity.[2] | GPR132 is a key prognostic gene in Papillary Thyroid Carcinoma (PTC).[4] |

| Liver Cancer | Most cases show strong cytoplasmic immunoreactivity.[2] | - |

| Glioma | Several cases were negative for GPR132 expression.[2] | - |

| Lymphoma | Several cases were negative for GPR132 expression.[2] | - |

| Renal Cancer | Several cases were negative for GPR132 expression.[2] | - |

| Cervical Cancer | Several cases were negative for GPR132 expression.[2] | - |

Data summarized from The Human Protein Atlas and relevant publications.[2][3][4]

Correlation with Immune Infiltration

In papillary thyroid carcinoma, lower GPR132 expression is associated with higher levels of monocytes and M2 macrophages, while higher GPR132 expression correlates with elevated levels of plasma cells, memory CD4+ T cells, follicular helper T cells, and M1 macrophages.[4]

The Role of GPR132 in the Tumor Microenvironment

GPR132's primary role in cancer is mediated through its function in tumor-associated macrophages (TAMs). The acidic and lactate-rich TME, a hallmark of many solid tumors, provides the ligand for GPR132 activation on TAMs.

GPR132 as a Lactate Sensor

Cancer cells, due to the Warburg effect, produce high levels of lactate, leading to an acidic TME. GPR132 on macrophages functions as a sensor for this extracellular lactate.[1][5] This lactate-GPR132 axis is a key communication pathway between cancer cells and macrophages.

Promotion of M2 Macrophage Polarization

Activation of GPR132 by lactate promotes the polarization of macrophages towards an M2-like phenotype.[1][5] M2 macrophages are generally considered pro-tumoral, contributing to:

-

Immune Suppression: By secreting anti-inflammatory cytokines.

-

Tissue Remodeling and Angiogenesis: Facilitating tumor growth and invasion.

-

Cancer Cell Proliferation and Metastasis: Through direct and indirect interactions.[1]

The interplay between cancer cell-derived lactate, macrophage GPR132, and M2 polarization creates a vicious cycle that fuels tumor progression.

GPR132 Signaling Pathways

Upon activation by lactate, GPR132 initiates downstream signaling cascades within the macrophage, leading to the observed pro-tumoral functions. Key pathways implicated include Gs-PKA-mTOR and RhoA signaling.

Gs-PKA-mTOR Pathway

In acute myeloid leukemia (AML), activation of GPR132 by the agonist 8-gingerol has been shown to activate a Gs-PKA pathway, which in turn inhibits mTOR signaling, leading to cell differentiation.[6] While this suggests a tumor-suppressive role in a specific context, the downstream effects of GPR132 are likely cell-type and context-dependent.

RhoA Signaling

GPR132 has also been linked to the activation of the RhoA signaling pathway, which is a key regulator of cell shape, motility, and contraction, all of which are critical for cancer cell invasion and metastasis.

GPR132 as a Therapeutic Target

The pivotal role of GPR132 in fostering a pro-tumoral microenvironment makes it an attractive therapeutic target. Inhibition of GPR132 signaling is expected to reprogram the TME to be less hospitable for cancer growth and metastasis.

Therapeutic Strategies

Several approaches are being explored to target GPR132:

-

Small Molecule Inhibitors: Development of small molecules that can block the lactate binding site or allosterically inhibit GPR132 signaling.

-

Monoclonal Antibodies: Generation of antibodies that can bind to the extracellular domain of GPR132 and block its activation.[7]

-

siRNA-based therapies: Utilizing small interfering RNAs to silence the expression of GPR132 in TAMs.[7]

Preclinical Evidence of Efficacy

Preclinical studies have demonstrated the potential of targeting GPR132.

| Therapeutic Agent | Cancer Model | Efficacy | Reference |

| ONC212 (GPR132 agonist) | Pancreatic Cancer Cell Lines | GI50 values in the range of 0.1 to 0.4 µM. | [8] |

| ONC212 (GPR132 agonist) | Diffuse Intrinsic Pontine Glioma (DIPG) Cell Lines | IC50 of 0.03 µM. | [9] |

| ONC212 (GPR132 agonist) | Pancreatic Cancer Xenograft (HPAF-II) | Significant tumor growth inhibition at 50 mg/kg. | [8] |

| 8-gingerol (GPR132 agonist) | Colorectal Cancer Cell Lines | - | [10] |

| GPR132 Knockdown (siRNA) | Breast Cancer Xenograft | Pharmacological inhibition significantly impedes mammary tumor malignancy. | [11] |

It is noteworthy that while GPR132 inhibition is the primary therapeutic strategy for solid tumors by targeting the TME, GPR132 agonists have shown anti-cancer activity in certain hematological malignancies like AML by promoting cell differentiation.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GPR132 in cancer.

Immunohistochemistry (IHC) for GPR132 in Tumor Tissue

Protocol:

-

Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin.

-

Sectioning: Cut 4 µm thick sections and mount on charged slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0) in a steamer or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate sections with a primary antibody against GPR132 overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a biotinylated or HRP-conjugated secondary antibody.

-

Detection: Use an avidin-biotin-peroxidase complex and diaminobenzidine (DAB) as the chromogen.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Macrophage-Cancer Cell Co-culture

Protocol (Transwell System):

-

Macrophage Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF. Alternatively, use a macrophage cell line like THP-1 and differentiate with PMA.

-

Cancer Cell Seeding: Seed cancer cells in the bottom chamber of a Transwell plate.

-

Macrophage Seeding: Seed differentiated macrophages in the upper chamber (Transwell insert).

-

Co-culture: Incubate the co-culture for 24-72 hours.

-

Analysis:

-

Macrophages: Harvest macrophages from the insert and analyze for M1/M2 markers by flow cytometry or qPCR.

-

Cancer Cells: Analyze cancer cells in the bottom chamber for proliferation, migration, or invasion.

-

GPR132 siRNA Knockdown in Macrophages

Protocol:

-

siRNA Design and Synthesis: Obtain validated siRNA constructs targeting GPR132 and a non-targeting control siRNA.

-

Macrophage Culture: Culture primary macrophages or a macrophage cell line.

-

Transfection: Transfect macrophages with GPR132 siRNA or control siRNA using a suitable transfection reagent optimized for immune cells (e.g., lipofectamine RNAiMAX or electroporation).

-

Incubation: Incubate for 24-48 hours to allow for gene knockdown.

-

Validation: Verify GPR132 knockdown efficiency by qPCR or Western blotting.

-

Functional Assays: Use the GPR132-knockdown macrophages in functional assays, such as co-culture experiments, to assess the impact on cancer cells.

Conclusion and Future Directions

GPR132 represents a novel and promising therapeutic target in oncology. Its role as a key mediator of the pro-tumoral activity of TAMs, driven by the lactate-rich TME, provides a clear rationale for its inhibition. The development of potent and selective GPR132 inhibitors, blocking antibodies, or siRNA-based therapies holds the potential to reprogram the TME, enhance anti-tumor immunity, and improve patient outcomes.

Future research should focus on:

-

Pan-cancer analysis of GPR132 expression and its correlation with clinical outcomes.

-

Elucidation of the complete downstream signaling network of GPR132 in different immune cell types.

-

Development and validation of highly specific and potent GPR132 antagonists.

-

Evaluation of GPR132-targeted therapies in combination with other immunotherapies, such as checkpoint inhibitors.

A deeper understanding of GPR132 biology will undoubtedly pave the way for innovative and effective cancer treatments that target the critical interplay between cancer cells and their microenvironment.

References

- 1. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of GPR132 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. pnas.org [pnas.org]

- 4. Prognostic significance of GPR132 in papillary thyroid carcinoma: insights from integrated machine learning and its role in regulating TPC-1 cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gpr132 sensing of lactate mediates tumor-macrophage interplay to promote breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utsouthwestern.edu [utsouthwestern.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. 8‑Gingerol regulates colorectal cancer cell proliferation and migration through the EGFR/STAT/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunomodulatory Effects of Bile Acids on Macrophage Reprogramming

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the influence of bile acids, with a particular focus on dehydrocholic acid and its derivatives, on the polarization and reprogramming of macrophages. It aims to provide a comprehensive overview of the current understanding, supported by experimental evidence and methodologies.

Introduction

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, enabling them to adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states, classical (M1) and alternative (M2), represent a spectrum of activation. M1 macrophages are characterized by their pro-inflammatory and microbicidal activities, while M2 macrophages are associated with anti-inflammatory responses, tissue repair, and immune regulation. The modulation of macrophage polarization is a promising therapeutic strategy for a range of diseases, including chronic inflammatory disorders, infectious diseases, and cancer.